Methyl 2-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)hydrazinecarboxylate
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The dihydrobenzo[b][1,4]dioxin ring is a heterocyclic compound that contains oxygen atoms, which could contribute to the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Synthesis and Reactions
- Methyl 2-(thiazol-2-ylcarbamoyl)acetate, a related compound, was used in the synthesis of thiosemicarbazides, triazoles, and Schiff bases showing antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008).
- Reactions of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with hydrazines yield methyl pyrazole-3-carboxylates, elucidated through NMR experiments (Filimonov et al., 2015).
Structural Analysis and Absorption Properties
- A series of carbocyclic amines reacted with 3-aminocrotonitrile and 2-hydrazinobenzothiazole, forming compounds analyzed using FT-IR and NMR spectroscopic methods (Şener et al., 2018).
Derivatives Synthesis
- The creation of methyl 2-substituted, 2,3-disubstituted-4 H -furo[3,2- b ]pyrrole-5-carboxylates involves the thermolysis of corresponding methyl 2-azido-3-(R 1 ,R 2 -substituted-2-furyl)propenoates (Krutošíková et al., 1994).
Tuberculostatic Activity
- Studies on pyrazine derivatives involving methyldithiocarbonyl revealed low tuberculostatic activity in vitro, expanding the knowledge of such compounds' biological activities (Gobis et al., 2006).
Antibacterial Activity
- Synthesis of N-substituted-3-chloro-2-azetidinones showed good to moderate antibacterial activity against various microorganisms, highlighting the potential of these compounds in antibacterial research (Chavan & Pai, 2007).
Novel Syntheses and Mechanisms
- A new synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives was developed, showing the versatility of these compounds in chemical syntheses (Gabriele et al., 2006).
properties
IUPAC Name |
methyl N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O6/c1-23-15(22)18-17-14(21)16-9-6-13(20)19(8-9)10-2-3-11-12(7-10)25-5-4-24-11/h2-3,7,9H,4-6,8H2,1H3,(H,18,22)(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEOGDJSZCBBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)hydrazinecarboxylate |
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